NU1025

Description

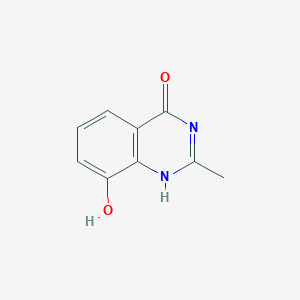

8-Hydroxy-2-methylquinazolin-4(3H)-one has been reported in Streptomyces with data available.

a poly(ADP-ribose) polymerase inhibitor; structure in first source

Propriétés

IUPAC Name |

8-hydroxy-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-10-8-6(9(13)11-5)3-2-4-7(8)12/h2-4,12H,1H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDAOHJWLUNFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238166 | |

| Record name | Nu 1025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90417-38-2 | |

| Record name | 8-Hydroxy-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90417-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NU 1025 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090417382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NU1025 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nu 1025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxy-2-methylquinazolin-4-[3H]one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXY-2-METHYL-4(3H)-QUINAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5ZL2C7V9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NU1025: A Technical Guide to its Mechanism of Action in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU1025 is a potent small molecule inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme family in the cellular response to DNA damage. By disrupting critical DNA repair pathways, this compound enhances the efficacy of various genotoxic agents, making it a significant subject of research in oncology and neuroprotection. This technical guide provides an in-depth overview of the core mechanism of action of this compound in DNA repair, summarizing key quantitative data, outlining experimental methodologies, and visualizing the involved signaling pathways.

Core Mechanism of Action: PARP Inhibition

This compound exerts its biological effects primarily through the competitive inhibition of PARP enzymes, particularly PARP-1 and PARP-2. These enzymes play a crucial role in detecting DNA single-strand breaks (SSBs) and initiating their repair. Upon binding to a DNA break, PARP becomes catalytically activated and synthesizes long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage.

This compound, as a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) mimic, binds to the catalytic domain of PARP, preventing the synthesis of PAR. This inhibition of PARP activity leads to the accumulation of unrepaired SSBs. When a replication fork encounters an unrepaired SSB, it can lead to the formation of a more cytotoxic DNA double-strand break (DSB), ultimately triggering cell death. This mechanism is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its potency and efficacy in various experimental settings.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 400 nM | - | [1][2] |

| Ki | 48 nM | - | [1][2] |

Table 2: Potentiation of Cytotoxicity by this compound

| Co-administered Agent | Cell Line | Fold Enhancement of Cytotoxicity | This compound Concentration | Reference |

| γ-irradiation | L1210 | 1.4 | Not Specified | [2][3] |

| Bleomycin | L1210 | 2 | Not Specified | [2][3] |

| MTIC (Temozolomide metabolite) | L1210 | 3.5 | Not Specified | [2][3] |

| Camptothecin | L1210 | 2.6 | 200 µM | [4][5] |

| Etoposide | L1210 | No enhancement | 200 µM | [4][5] |

| Temozolomide | T98G (TMZ-resistant) | Sensitized | 200 µM | [6] |

| Temozolomide | LN18 (TMZ-resistant) | Sensitized | 200 µM | [6] |

| Temozolomide | U251MG (TMZ-sensitive) | Sensitized | Not Specified | [6] |

Table 3: Effect of this compound on DNA Damage

| DNA Damaging Agent | Cell Line | Effect on DNA Strand Breaks | This compound Concentration | Reference |

| γ-irradiation | L1210 | Marked retardation of DNA repair | Not Specified | [3] |

| Camptothecin | L1210 | 2.5-fold increase in DNA strand breaks | 200 µM | [4][7] |

| Etoposide | L1210 | No increase in DNA strand breaks | 200 µM | [4][7] |

| Ionizing Radiation (IR) | CHO-K1 | Increased net DSB levels (1.20-fold) | 300 µM | [8] |

| Ionizing Radiation (IR) | CHO-K1 | Increased net SSB levels (1.27-fold) | 300 µM | [8] |

Key DNA Repair Pathways Affected by this compound

This compound primarily impacts the following DNA repair pathways:

-

Base Excision Repair (BER): This pathway is responsible for repairing damaged DNA bases, such as those caused by alkylating agents and reactive oxygen species. PARP-1 is a key player in the later stages of BER, facilitating the recruitment of proteins needed to process the SSB intermediates that are generated. By inhibiting PARP, this compound stalls the BER pathway, leading to the accumulation of these toxic intermediates.

-

Single-Strand Break Repair (SSBR): PARP-1 is one of the first responders to SSBs. Its inhibition by this compound directly hampers the efficient repair of these lesions. The persistence of SSBs can lead to replication fork collapse and the formation of DSBs.

-

Alternative Non-Homologous End Joining (a-NHEJ): In the absence of the canonical NHEJ pathway for repairing DSBs, an alternative, more error-prone pathway called a-NHEJ can be activated. This pathway has been shown to be dependent on PARP-1. This compound can inhibit this backup DSB repair mechanism, further sensitizing cells to DNA damage.[1][9]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.

Signaling Pathways

Caption: Base Excision Repair (BER) pathway and the inhibitory action of this compound on PARP-1.

Caption: Inhibition of SSBR by this compound leading to replication fork collapse and DSB formation.

Experimental Workflows

Caption: General workflow for assessing DNA single-strand breaks using the alkaline elution assay.

References

- 1. The alternative end-joining pathway for repair of DNA double-strand breaks requires PARP1 but is not dependent upon microhomologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Potentiation of anti-cancer agent cytotoxicity by the potent poly(ADP-ribose) polymerase inhibitors this compound and NU1064 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential effects of the poly (ADP-ribose) polymerase (PARP) inhibitor this compound on topoisomerase I and II inhibitor cytotoxicity in L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of the poly (ADP-ribose) polymerase (PARP) inhibitor this compound on topoisomerase I and II inhibitor cytotoxicity in L1210 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARP‑1 inhibition sensitizes temozolomide‑treated glioblastoma cell lines and decreases drug resistance independent of MGMT activity and PTEN proficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

What is the IC50 of NU1025 for PARP-1?

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PARP-1 inhibitor, NU1025, with a focus on its inhibitory concentration, the methodologies used for its characterization, and its role within the broader context of DNA damage repair pathways.

Quantitative Analysis of this compound Inhibition

This compound is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the cellular response to DNA damage. The inhibitory efficacy of this compound against PARP-1 has been quantified through various biochemical and cellular assays.

| Parameter | Value | Reference |

| IC50 | 400 nM | [1][2] |

| Ki | 48 nM | [1] |

The IC50 value represents the concentration of this compound required to inhibit 50% of PARP-1 enzymatic activity in a biochemical assay. The Ki, or inhibition constant, provides a measure of the inhibitor's binding affinity to the enzyme.

Experimental Protocols

The determination of the IC50 and the broader characterization of PARP inhibitors like this compound involve a range of experimental techniques. Below are detailed methodologies for key assays.

PARP-1 Inhibition Assay (General Protocol)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against PARP-1.

Objective: To measure the concentration-dependent inhibition of PARP-1 enzymatic activity by this compound.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histones (or other suitable protein substrate)

-

Activated DNA (nicked or fragmented)

-

NAD+ (Nicotinamide adenine (B156593) dinucleotide), including a labeled version (e.g., biotinylated NAD+) for detection

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

-

Detection reagents (e.g., Streptavidin-HRP for biotinylated NAD+)

-

96-well plates

-

Plate reader (e.g., for colorimetric or chemiluminescent detection)

Procedure:

-

Plate Coating: Coat a 96-well plate with histones and incubate to allow for protein adsorption. Wash the plate to remove unbound histones.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer, activated DNA, and NAD+.

-

Enzyme and Inhibitor Incubation: Add the diluted this compound solutions to the respective wells. Then, add the recombinant PARP-1 enzyme to all wells except for the negative control.

-

Reaction Initiation: Add the reaction mixture to all wells to start the enzymatic reaction. Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Detection:

-

Stop the reaction.

-

If using biotinylated NAD+, add Streptavidin-HRP and incubate.

-

Add a suitable HRP substrate to develop a colorimetric or chemiluminescent signal.

-

-

Data Analysis: Measure the signal using a plate reader. The signal intensity is proportional to the amount of poly(ADP-ribose) (PAR) synthesized, and thus to the PARP-1 activity. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assays for PARP Inhibition

Clonogenic Cell Survival Assay: This assay assesses the long-term effect of a compound on the ability of single cells to form colonies. It is often used to evaluate the potentiation of cytotoxicity of DNA-damaging agents by PARP inhibitors.

DNA Strand Break Assay (Alkaline Elution): This technique measures the extent of DNA single-strand breaks in cells. It can be used to demonstrate that PARP inhibition by compounds like this compound leads to an accumulation of DNA damage, particularly in the presence of other DNA-damaging agents.[3][4]

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on PARP-1 has significant implications for cellular signaling, particularly in the context of DNA damage response.

PARP-1 Signaling in DNA Single-Strand Break Repair

PARP-1 is a critical sensor of DNA single-strand breaks (SSBs). Upon detection of a break, PARP-1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair process. This compound, as a PARP inhibitor, blocks the synthesis of these PAR chains, thereby hindering the recruitment of the repair machinery and leading to the accumulation of unrepaired SSBs.

Experimental Workflow for Screening PARP Inhibitors

The screening and characterization of PARP inhibitors typically follow a multi-step workflow, starting from initial high-throughput screening to more detailed cellular and in vivo studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. scispace.com [scispace.com]

- 4. Differential effects of the poly (ADP-ribose) polymerase (PARP) inhibitor this compound on topoisomerase I and II inhibitor cytotoxicity in L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

NU1025 as a Radiosensitizer in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The potentiation of radiotherapy by chemical agents, a strategy known as radiosensitization, is a cornerstone of modern cancer therapy. The goal is to increase the therapeutic ratio by enhancing the cytotoxic effects of ionizing radiation on tumor cells while minimizing damage to surrounding healthy tissues. NU1025, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has emerged as a promising radiosensitizer. This technical guide provides an in-depth overview of the core mechanisms, quantitative effects, experimental evaluation, and underlying signaling pathways of this compound when used in combination with radiation to treat cancer.

Core Mechanism of Radiosensitization by this compound

Ionizing radiation induces a variety of DNA lesions, with single-strand breaks (SSBs) being the most frequent. PARP enzymes, particularly PARP1, are critical for the detection and repair of these SSBs through the base excision repair (BER) pathway.[1][2] this compound exerts its radiosensitizing effect by inhibiting PARP's catalytic activity.[3] This inhibition leads to the accumulation of unrepaired SSBs. When the cell enters the S-phase of the cell cycle, these unrepaired SSBs are converted into more lethal DNA double-strand breaks (DSBs) at the replication fork.[1][2] The accumulation of these difficult-to-repair DSBs overwhelms the cellular DNA damage response (DDR), ultimately leading to cell cycle arrest, senescence, or cell death.[1][4][5]

Quantitative Data on this compound-Mediated Radiosensitization

The efficacy of a radiosensitizer is quantified by its ability to enhance the cell-killing effect of radiation. This is often expressed as a dose enhancement factor (DEF) or sensitization enhancement ratio (SER), which represent the ratio of the radiation dose required to achieve a certain level of cell kill without the sensitizer (B1316253) to the dose required with the sensitizer.[6]

| Parameter | Cell Line | Measurement | Value | Reference |

| IC50 (PARP Inhibition) | - | Concentration for 50% inhibition | 400 nM | [4] |

| Ki (PARP Inhibition) | - | Inhibitor constant | 48 nM | [4] |

| Cytotoxicity Enhancement | L1210 (mouse leukemia) | Fold-enhancement of γ-irradiation | 1.4-fold | [3] |

Experimental Protocols

The evaluation of this compound as a radiosensitizer involves a series of well-established in vitro assays. Below are detailed methodologies for key experiments.

Clonogenic Survival Assay

This assay is the gold standard for assessing the reproductive viability of cancer cells after treatment with ionizing radiation, with or without a radiosensitizer.

-

Cell Seeding: Plate a known number of single cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to adhere overnight.

-

Treatment: Pre-incubate the cells with this compound at the desired concentration for a specified period (e.g., 2-4 hours) before irradiation.

-

Irradiation: Expose the cells to graded doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

-

Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction at each radiation dose by normalizing the plating efficiency of the treated cells to that of the untreated control cells. The data is then typically fitted to a linear-quadratic model to generate survival curves.

γ-H2AX Foci Formation Assay for DNA Double-Strand Breaks

This immunofluorescence-based assay is used to visualize and quantify DNA DSBs. The histone variant H2AX is rapidly phosphorylated (to form γ-H2AX) at the sites of DSBs, forming discrete nuclear foci.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound and/or radiation as described for the clonogenic assay.

-

Fixation and Permeabilization: At various time points after treatment, fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent solution (e.g., 0.25% Triton X-100 in PBS).

-

Immunostaining: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS). Incubate the cells with a primary antibody specific for γ-H2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Microscopy and Image Analysis: Visualize the cells using a fluorescence microscope. Acquire images and quantify the number of γ-H2AX foci per nucleus using image analysis software. An increase in the number and persistence of γ-H2AX foci in cells treated with this compound and radiation compared to radiation alone indicates inhibition of DNA repair.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).

-

Cell Preparation: Following treatment with this compound and/or radiation, harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing to prevent clumping.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of each cell is measured by the fluorescence intensity of the DNA dye.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Harvest cells after treatment as described for cell cycle analysis.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Data Analysis:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Alkaline Elution Assay for DNA Single-Strand Breaks

This technique measures the rate at which DNA elutes through a filter under denaturing (alkaline) conditions. The rate of elution is proportional to the number of SSBs.

-

Cell Labeling and Treatment: Pre-label the cellular DNA with a radioactive precursor (e.g., [14C]thymidine). Treat the cells with this compound and/or radiation.

-

Lysis: Lyse the cells directly on a filter membrane (e.g., polycarbonate) with a lysis solution containing a detergent.

-

Elution: Elute the DNA from the filter with an alkaline solution (pH > 12) at a constant flow rate.

-

Fraction Collection and Quantification: Collect fractions of the eluate over time. Measure the amount of radioactive DNA in each fraction and on the filter at the end of the experiment.

-

Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. A faster elution rate in treated cells compared to control cells indicates an increased number of SSBs. A delayed return to the control elution profile in the presence of this compound signifies inhibition of SSB repair.[7][8]

Signaling Pathways and Cellular Fate

The combination of this compound and radiation triggers a complex network of signaling pathways that ultimately determine the cell's fate.

DNA Damage Response (DDR) Pathway

Radiation-induced DSBs, either directly or as a consequence of this compound-mediated inhibition of SSB repair, activate the DDR. The primary sensors of DSBs are the MRN complex (Mre11-Rad50-Nbs1) and the ATM (Ataxia Telangiectasia Mutated) kinase.[9][10][11] ATM, once activated, phosphorylates a multitude of downstream targets, including the checkpoint kinase Chk2 and the histone variant H2AX (forming γ-H2AX).[9][10] This signaling cascade leads to cell cycle arrest, providing time for DNA repair.[12] The ATR (ATM and Rad3-related) kinase, in conjunction with its downstream effector Chk1, is also activated, particularly in response to single-stranded DNA at stalled replication forks.[12][13] By preventing the repair of SSBs, this compound indirectly leads to an increased burden of DSBs, thereby amplifying and sustaining the activation of the ATM/Chk2 and ATR/Chk1 pathways.

Cellular Fate: Senescence vs. Apoptosis

While high levels of DNA damage can trigger apoptosis (programmed cell death), studies involving PARP inhibitors and radiation have shown that the primary outcome is often cellular senescence, a state of irreversible growth arrest.[1][4][5] This is a critical distinction, as senescent cells, while not proliferating, remain metabolically active and can secrete factors that influence the tumor microenvironment.[1] Although apoptosis is not the predominant mode of cell death, activation of executioner caspases, such as caspase-3, has been observed following irradiation, and this can be influenced by the cellular context and the specific DNA damage load.[14][15][16]

Experimental Workflow for In Vitro Radiosensitization Study

A typical workflow for assessing a compound like this compound as a radiosensitizer is a multi-step process.

Conclusion and Future Directions

This compound has demonstrated clear potential as a radiosensitizing agent in preclinical studies. Its mechanism of action, centered on the inhibition of PARP-mediated DNA repair, is well-defined. The resulting accumulation of DNA damage, particularly in replicating cancer cells, leads to a significant enhancement of radiation-induced cytotoxicity, primarily through the induction of senescence. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other PARP inhibitors as clinical radiosensitizers.

Future research should focus on expanding the evaluation of this compound to a broader range of cancer cell lines, including those with specific DNA repair deficiencies, to identify patient populations most likely to benefit from this combination therapy. In vivo studies are also crucial to assess the therapeutic window and potential toxicities in a more complex biological system. Furthermore, elucidating the detailed interplay between this compound-induced senescence and the tumor immune microenvironment may open new avenues for combination immunoradiotherapy strategies.

References

- 1. Tumor Cell Recovery from Senescence Induced by Radiation with PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP inhibitors combined with radiotherapy: are we ready? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potentiation of anti-cancer agent cytotoxicity by the potent poly(ADP-ribose) polymerase inhibitors this compound and NU1064 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Radiosensitization by PARP Inhibition in DNA Repair Proficient and Deficient Tumor Cells: Proliferative Recovery in Senescent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Main Approaches to Enhance Radiosensitization in Cancer Cells by Nanoparticles: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chk2 Activation Dependence on Nbs1 after DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Caspase 3-mediated stimulation of tumor cell repopulation during cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Caspase-3 knockout attenuates radiation-induced tumor repopulation via impairing the ATM/p53/Cox-2/PGE2 pathway in non-small cell lung cancer | Aging [aging-us.com]

- 16. Association of Caspase 3 Activation and H2AX γ Phosphorylation in the Aging Brain: Studies on Untreated and Irradiated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuroprotective Effects of NU1025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

NU1025, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has demonstrated significant neuroprotective properties in both in vitro and in vivo models of neuronal injury, particularly in the context of cerebral ischemia. Oxidative stress, a key contributor to the pathogenesis of ischemic brain injury, triggers the overactivation of PARP-1. This hyperactivation leads to a cascade of detrimental cellular events, including severe depletion of cellular NAD+ and ATP, mitochondrial dysfunction, and ultimately, a form of programmed cell death known as parthanatos. This compound exerts its neuroprotective effects by mitigating this cascade. By inhibiting PARP-1, this compound preserves cellular energy stores, reduces DNA fragmentation, and enhances neuronal cell survival following oxidative and ischemic insults. This technical guide provides a comprehensive overview of the core data supporting the neuroprotective efficacy of this compound, detailed experimental protocols for its evaluation, and a mechanistic exploration of its role in neuronal signaling pathways.

Core Mechanism of Action: PARP Inhibition in Neurodegeneration

Reactive oxygen species (ROS) and reactive nitrogen species (RNS), generated in excess during cerebral ischemia and reperfusion, cause significant DNA damage in neurons.[1] This damage triggers the activation of the nuclear enzyme PARP-1, which plays a critical role in DNA repair. However, excessive DNA damage leads to the hyperactivation of PARP-1. This overactive state becomes a primary driver of cell death through several mechanisms:

-

NAD+ and ATP Depletion: PARP-1 utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) (PAR) polymers at the site of DNA damage.[1] Massive activation of PARP-1 consumes large quantities of NAD+, leading to a rapid depletion of the cellular NAD+ pool.[1] Since NAD+ is essential for glycolysis and mitochondrial respiration, its depletion results in a catastrophic energy failure, characterized by a sharp drop in ATP levels.

-

AIF-Mediated Cell Death (Parthanatos): The large, negatively charged PAR polymers synthesized by hyperactivated PARP-1 can translocate from the nucleus to the mitochondria. There, they trigger the release of Apoptosis-Inducing Factor (AIF), a key mediator of caspase-independent cell death.[2] AIF then translocates to the nucleus, where it induces large-scale DNA fragmentation and chromatin condensation, executing the cell death program known as parthanatos.

This compound, as a potent PARP inhibitor (IC50 of 400 nM), directly intervenes in this pathway.[3] By blocking the catalytic activity of PARP-1, it prevents the excessive synthesis of PAR polymers, thereby averting the subsequent NAD+ depletion and AIF release, and preserving neuronal viability.

Signaling Pathway of PARP-1 Mediated Neuronal Death

Caption: PARP-1 signaling cascade in ischemic neuronal death and this compound intervention.

Data Presentation: Quantitative Efficacy of this compound

The neuroprotective effects of this compound have been quantified in both cell culture and animal models of stroke. The following tables summarize the key findings.

Table 1: In Vitro Neuroprotective Effects of this compound in PC12 Cells

PC12 cells were pretreated with this compound before being exposed to oxidative stressors for 6 hours. Cell viability was assessed relative to untreated control cells.

| Oxidative Stressor | Concentration | This compound Pretreatment | Resulting Cell Viability (%) | Reference |

| Hydrogen Peroxide (H₂O₂) | 0.4 mM | - | Significant Decrease | [1] |

| Hydrogen Peroxide (H₂O₂) | 0.4 mM | 0.2 mM | ~73% | [1][3] |

| SIN-1 (3-morpholinosydnonimine) | 0.8 mM | - | Significant Decrease | [1] |

| SIN-1 (3-morpholinosydnonimine) | 0.8 mM | 0.2 mM | ~82% | [1][3] |

Table 2: In Vivo Neuroprotective Effects of this compound in a Rat MCAO Stroke Model

This compound was administered intraperitoneally 1 hour before reperfusion in a middle cerebral artery occlusion (MCAO) model.

| Treatment Group | Dosage (mg/kg) | Outcome Measured | Result | Reference |

| Vehicle Control | - | Total Infarct Volume | Baseline | [1] |

| This compound | 1 | Total Infarct Volume | 25% Reduction | [1][3] |

| This compound | 3 | Total Infarct Volume | 45% Reduction | [1][3] |

| This compound | 1 & 3 | Neurological Deficits | Significant Improvement | [1] |

| This compound | 1 & 3 | PAR Accumulation | Reduced | [1] |

| This compound | 1 & 3 | Brain NAD Depletion | Reversed | [1] |

| This compound | 1 & 3 | DNA Fragmentation | Reduced | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key experiments cited.

In Vitro Model: Oxidative Stress in PC12 Cells

This protocol describes the induction of oxidative injury in a rat pheochromocytoma (PC12) cell line, a common model for neuronal studies.

Materials:

-

PC12 cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS) and Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

Collagen-coated culture plates

-

Hydrogen Peroxide (H₂O₂)

-

SIN-1 (3-morpholinosydnonimine)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit

Procedure:

-

Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% HS and 5% FBS on collagen-coated plates. The medium is changed every 2-3 days.

-

Experimental Plating: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.

-

This compound Pretreatment: The culture medium is replaced with fresh medium containing 0.2 mM this compound. Cells are incubated for a specified pretreatment period (e.g., 1-2 hours).

-

Induction of Oxidative Injury:

-

H₂O₂ Group: H₂O₂ is added directly to the culture medium to a final concentration of 0.4 mM.

-

SIN-1 Group: SIN-1, a peroxynitrite donor, is added to a final concentration of 0.8 mM. SIN-1 spontaneously decomposes in physiological solutions to release both nitric oxide and superoxide.

-

-

Incubation: Cells are incubated with the oxidative stressors for 6 hours at 37°C.

-

Assessment of Cell Viability: Cell viability is quantified using the MTT assay. The medium is replaced with MTT solution, incubated to allow formazan (B1609692) crystal formation, and then solubilized. Absorbance is read on a microplate reader. Viability is expressed as a percentage of the vehicle-treated control group.

Caption: Workflow for the in vitro assessment of this compound's neuroprotective effects.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes a transient focal cerebral ischemia model, which mimics human ischemic stroke.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthetic (e.g., isoflurane, chloral (B1216628) hydrate)

-

Surgical instruments

-

4-0 nylon monofilament with a silicon-coated tip

-

This compound solution for intraperitoneal (i.p.) injection

-

Saline (vehicle control)

-

TTC (2,3,5-triphenyltetrazolium chloride) stain

Procedure:

-

Anesthesia and Surgical Preparation: Rats are anesthetized, and body temperature is maintained at 37°C. A midline neck incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

MCAO Induction: The ECA is ligated and transected. A 4-0 nylon monofilament is inserted through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 2 hours.

-

Drug Administration:

-

Treatment Groups: this compound (1 mg/kg or 3 mg/kg) is administered via i.p. injection 1 hour before the end of the occlusion period (i.e., 1 hour into the 2-hour occlusion).

-

Control Group: An equivalent volume of saline is administered.

-

-

Reperfusion: After 2 hours of occlusion, the monofilament is withdrawn to allow for reperfusion of the ischemic territory.

-

Post-Surgical Monitoring and Neurological Assessment: Animals are allowed to recover. Neurological deficits are assessed 24 hours post-MCAO using a standardized scale (e.g., Bederson scale), evaluating posture, forelimb flexion, and circling behavior.

-

Infarct Volume Measurement: At a terminal time point (e.g., 24 or 48 hours post-MCAO), rats are euthanized. Brains are rapidly removed, sectioned, and stained with 2% TTC. Viable tissue stains red, while the infarcted area remains unstained (white). The infarct volume is calculated from the stained sections.

-

Biochemical and Histological Analyses:

-

NAD+ Depletion: Brain tissue from the ischemic hemisphere is homogenized and NAD+ levels are measured using enzymatic cycling assays or LC-MS/MS.

-

PAR Accumulation: Brain sections are processed for immunohistochemistry using an anti-PAR antibody to visualize the accumulation of PAR polymer.

-

DNA Fragmentation: DNA fragmentation is assessed on brain sections using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, which labels the 3'-hydroxyl ends of fragmented DNA.

-

Caption: Workflow for the in vivo assessment of this compound in a rat MCAO model.

Conclusion and Future Directions

The PARP inhibitor this compound demonstrates robust neuroprotective effects in preclinical models of oxidative stress and cerebral ischemia.[1] Its mechanism of action is well-defined, targeting the critical node of PARP-1 hyperactivation to prevent the downstream consequences of energy collapse and AIF-mediated neuronal death. The quantitative data from both in vitro and in vivo studies provide a strong foundation for its potential as a therapeutic agent in acute ischemic stroke.

Future research should focus on expanding the therapeutic window for this compound administration, as the current data highlights its efficacy when given prior to or shortly after the ischemic event.[1] Further studies in combination with thrombolytic therapies and evaluation in models incorporating common comorbidities (e.g., hypertension, diabetes) will be essential for translating these promising preclinical findings into clinical applications for stroke and other neurodegenerative disorders characterized by oxidative stress and DNA damage.

References

- 1. NAD+ Depletion or PAR Polymer Formation: Which Plays the Role of Executioner in Ischemic Cell Death? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting poly(ADP-ribose)polymerase1 in neurological diseases: A promising trove for new pharmacological interventions… [ouci.dntb.gov.ua]

- 3. Modulating NAD+ metabolism, from bench to bedside | The EMBO Journal [link.springer.com]

NU1025: A Potent Protector Against Oxidative Stress-Induced Cell Death

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key player in the pathophysiology of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Excessive ROS can inflict damage upon crucial cellular components like DNA, lipids, and proteins, ultimately culminating in cell death. A pivotal enzyme in the cellular response to DNA damage is Poly(ADP-ribose) polymerase-1 (PARP-1). While essential for DNA repair, hyperactivation of PARP-1 under conditions of severe oxidative stress can trigger a self-destructive cellular cascade. NU1025, a potent inhibitor of PARP, has emerged as a significant research tool and potential therapeutic agent for mitigating oxidative stress-induced cell death. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and signaling pathways associated with the protective effects of this compound.

Mechanism of Action: PARP Inhibition

This compound exerts its protective effects by inhibiting the enzymatic activity of PARP.[1] Under conditions of oxidative stress, ROS can cause extensive DNA single-strand breaks. This DNA damage triggers the activation of PARP-1, which then utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) polymers on itself and other nuclear proteins. This process is crucial for recruiting DNA repair machinery. However, excessive DNA damage leads to the hyperactivation of PARP-1, resulting in two detrimental consequences:

-

Depletion of Cellular Energy: The massive synthesis of PAR polymers rapidly depletes the cellular pool of NAD+, a critical coenzyme for glycolysis and mitochondrial respiration. This leads to a severe decline in ATP production, culminating in an energy crisis and necrotic cell death.

-

Parthanatos: Hyperactivation of PARP-1 can also initiate a caspase-independent form of programmed cell death termed "parthanatos." This pathway involves the nuclear translocation of Apoptosis-Inducing Factor (AIF), a mitochondrial protein, which upon reaching the nucleus, induces large-scale DNA fragmentation and chromatin condensation.[2][3][4][5]

This compound, by competitively binding to the catalytic domain of PARP, prevents the synthesis of PAR polymers. This action conserves cellular NAD+ and ATP levels, thereby averting the energy crisis and preventing the initiation of parthanatos.[6]

Data Presentation: Quantitative Effects of this compound

The protective effects of this compound against oxidative stress-induced cell death have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

| Cell Line | Oxidative Stress Inducer | This compound Concentration | Incubation Time | Outcome | Reference |

| PC12 | 0.4 mM H₂O₂ | 0.2 mM | 6.5 hours | Restored cell viability to approximately 73% | [5][6] |

| PC12 | 0.8 mM SIN-1 | 0.2 mM | 6.5 hours | Restored cell viability to approximately 82% | [5][6] |

| L1210 | Camptothecin (LC50) | 200 µM | 16 hours | Increased DNA strand breakage by 2.5-fold | [7][8] |

| L1210 | Camptothecin (LC90) | 200 µM | 16 hours | Increased DNA strand breakage by 2.2-fold | [7] |

| Animal Model | Insult | This compound Dosage | Administration Time | Outcome | Reference |

| Male Sprague Dawley rats | Middle Cerebral Artery Occlusion (MCAO) | 1 mg/kg (i.p.) | 1 hour before reperfusion | Reduced total infarct volume to 25% | [5] |

| Male Sprague Dawley rats | Middle Cerebral Artery Occlusion (MCAO) | 3 mg/kg (i.p.) | 1 hour before reperfusion | Reduced total infarct volume to 45% | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound in preventing oxidative stress-induced cell death.

Cell Viability Assessment using MTT Assay

This protocol is adapted for PC12 cells treated with hydrogen peroxide (H₂O₂).

Materials:

-

PC12 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS) and Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

This compound (stock solution in DMSO)

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium (DMEM supplemented with 10% FBS, 5% HS, and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Pre-treatment with this compound: After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0.2 mM). A vehicle control (DMSO) should be included. Incubate for 30 minutes.

-

Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 0.4 mM. Incubate for 6 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage of the control (untreated) cells.

DNA Fragmentation Analysis by Agarose (B213101) Gel Electrophoresis

This protocol is a general method for detecting the characteristic DNA laddering seen in apoptosis.

Materials:

-

Treated and untreated cells

-

Lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

-

RNase A (10 mg/mL)

-

Proteinase K (20 mg/mL)

-

Phenol:Chloroform:Isoamyl alcohol (25:24:1)

-

3 M Sodium Acetate (B1210297) (pH 5.2)

-

100% and 70% Ethanol (B145695)

-

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

-

Agarose

-

TAE buffer

-

Ethidium bromide or other DNA stain

-

Gel loading dye

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

-

Centrifugation: Centrifuge at 13,000 x g for 20 minutes to separate the supernatant (containing fragmented DNA) from the pellet (containing intact chromatin).

-

RNA and Protein Digestion: Transfer the supernatant to a new tube. Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour. Then, add Proteinase K to a final concentration of 200 µg/mL and incubate at 50°C for 2 hours.

-

DNA Extraction: Perform a phenol:chloroform extraction to purify the DNA.

-

DNA Precipitation: Precipitate the DNA by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C overnight.

-

DNA Pellet Collection: Centrifuge at 13,000 x g for 30 minutes. Wash the DNA pellet with 70% ethanol and air dry.

-

Resuspension: Resuspend the DNA pellet in TE buffer.

-

Agarose Gel Electrophoresis: Run the DNA samples on a 1.5% agarose gel containing a DNA stain.

-

Visualization: Visualize the DNA fragmentation pattern under UV light. A ladder-like pattern indicates apoptosis.

Western Blot for PARP-1 Cleavage

This protocol is used to detect the cleavage of PARP-1, a hallmark of caspase-dependent apoptosis.

Materials:

-

Treated and untreated cells

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PARP-1 (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting imaging system

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP-1 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. The appearance of an 89 kDa fragment indicates PARP-1 cleavage.[9]

Signaling Pathways and Visualizations

The protective effect of this compound is primarily mediated through its impact on the PARP-1 signaling pathway and its crosstalk with other cell survival and death pathways.

Core PARP-1 Signaling Pathway in Oxidative Stress

Oxidative stress induces DNA damage, leading to the activation of PARP-1. Hyperactivation of PARP-1 depletes NAD+ and ATP, causing an energy crisis and cell death. It also leads to the formation of PAR polymers, which signal for the translocation of AIF from the mitochondria to the nucleus, triggering parthanatos. This compound inhibits PARP-1, thereby blocking these downstream events.

Crosstalk with MAPK Signaling Pathway

Recent evidence suggests a crosstalk between PARP-1 and the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the stress-activated JNK and p38 MAPK pathways.[2][3] Oxidative stress activates both PARP-1 and the JNK/p38 pathways, which can promote apoptosis. Inhibition of PARP-1 has been shown to increase the expression of MAPK Phosphatase-1 (MKP-1), which in turn dephosphorylates and inactivates JNK and p38, thereby promoting cell survival.

Experimental Workflow for Evaluating this compound

The following diagram illustrates a typical experimental workflow for assessing the neuroprotective effects of this compound against oxidative stress.

Conclusion

This compound is a powerful tool for studying and potentially treating conditions associated with oxidative stress-induced cell death. Its well-defined mechanism of action as a PARP inhibitor provides a clear rationale for its protective effects. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other PARP inhibitors. The intricate signaling pathways, including the crosstalk with MAPK signaling, highlight the multifaceted role of PARP-1 in cellular fate decisions and open new avenues for targeted therapeutic interventions. Further research into the dose- and time-dependent effects of this compound, as well as its impact on other relevant signaling pathways like PI3K/Akt, will be crucial in fully elucidating its neuroprotective capabilities and advancing its clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. Poly(ADP-ribose) Signals to Mitochondrial AIF: A Key Event in Parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Nuclear and mitochondrial conversations in cell death: PARP-1 and AIF signaling. | Semantic Scholar [semanticscholar.org]

- 4. Poly(ADP-Ribose) Polymerase-1 Causes Mitochondrial Damage and Neuron Death Mediated by Bnip3 | Journal of Neuroscience [jneurosci.org]

- 5. Apoptosis-inducing factor mediates poly(ADP-ribose) (PAR) polymer-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Activation of caspase 3 in HL-60 cells exposed to hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Independent regulation of JNK/p38 mitogen-activated protein kinases by metabolic oxidative stress in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Early Research on NU1025: A Technical Guide to its Preclinical Evaluation as a Cancer Therapeutic

This technical guide provides an in-depth overview of the early preclinical research on NU1025, a potent inhibitor of poly(ADP-ribose) polymerase (PARP). It is intended for researchers, scientists, and drug development professionals interested in the foundational studies that established the potential of this compound as a cancer therapeutic, particularly as a potentiating agent for DNA-damaging chemotherapies.

Introduction to this compound and its Mechanism of Action

This compound (8-hydroxy-2-methylquinazolin-4-[3H]one) emerged as a significant compound in early cancer research due to its potent inhibitory activity against the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[1][2] PARP plays a crucial role in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, this compound prevents the efficient repair of these SSBs. Unrepaired SSBs can be converted into more lethal double-strand breaks (DSBs) during DNA replication, leading to cell cycle arrest and apoptosis. This mechanism of action forms the basis for the use of this compound to potentiate the effects of DNA-damaging cancer therapies.

Quantitative Analysis of this compound's Therapeutic Potential

Early studies focused on quantifying the efficacy of this compound both as a single agent and in combination with various cytotoxic agents. The following tables summarize the key quantitative data from this research.

In Vitro Inhibitory and Cytotoxic Activity of this compound

| Parameter | Value | Cell Line(s) | Reference |

| PARP IC50 | 400 nM | - | [2] |

| Ki | 48 nM | - | [1][2] |

| LC50 (as single agent) | > 900 µM | 12 human tumor cell lines (lung, colon, ovary, breast) | [1][3] |

Potentiation of Cytotoxic Agents by this compound in Human Tumor Cell Lines

The primary therapeutic strategy for this compound in early research was its use in combination with DNA-damaging agents. The following table details the potentiation of temozolomide (B1682018) (TM) and topotecan (B1662842) (TP) by this compound in a panel of human cancer cell lines.

| Cell Line | Cancer Type | Cytotoxic Agent | This compound Concentration | Potentiation Factor (Fold Increase in Growth Inhibition) | Reference |

| Panel of 12 Human Tumor Cell Lines | Lung, Colon, Ovary, Breast | Temozolomide | 50 µM | 1.5 - 4.0 | [1][3] |

| 200 µM | 1.5 - 4.0 | [1][3] | |||

| Topotecan | 50 µM | 1.0 - 5.0 | [1][3] | ||

| 200 µM | 1.0 - 5.0 | [1][3] |

Potentiation of Cytotoxicity in L1210 Murine Leukemia Cells

| Cytotoxic Agent | Potentiation Factor (Fold Increase in Cytotoxicity) | Reference |

| MTIC (DNA-methylating agent) | 3.5 | [4] |

| Gamma-irradiation | 1.4 | [4] |

| Bleomycin | 2.0 | [4] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early evaluation of this compound.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was a common method used to assess cell viability and the cytotoxic effects of this compound and other anti-cancer agents.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

-

Cell Plating: Cells were seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

-

Drug Treatment: Cells were treated with various concentrations of this compound, a cytotoxic agent, or a combination of both. Control wells contained untreated cells.

-

Incubation: The plates were incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: Following incubation, MTT solution (final concentration 0.5 mg/mL) was added to each well.

-

Formazan Formation: The plates were incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The culture medium was removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a detergent-based solution) was added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. IC50 values (the concentration of a drug that inhibits cell growth by 50%) were determined from dose-response curves.

DNA Strand Break Analysis (Alkaline Elution Assay)

The alkaline elution assay was employed to measure the extent of DNA single-strand breaks induced by cytotoxic agents and to assess the impact of this compound on DNA repair.[4]

Principle: This technique measures the rate at which single-stranded DNA is eluted through a filter under denaturing alkaline conditions. The rate of elution is proportional to the number of single-strand breaks present in the DNA.

Protocol:

-

Cell Labeling: Cells were pre-labeled with a radioactive DNA precursor, such as [14C]thymidine, for one to two cell cycles.

-

Drug Treatment and DNA Damage Induction: The labeled cells were treated with the DNA-damaging agent in the presence or absence of this compound.

-

Cell Lysis on Filter: A known number of cells were loaded onto a polyvinylchloride filter and lysed with a detergent solution.

-

Alkaline Elution: The DNA was slowly eluted from the filter with an alkaline buffer (pH 12.1). The elution was performed at a constant flow rate.

-

Fraction Collection: Fractions of the eluate were collected at regular intervals.

-

Radioactivity Measurement: The amount of radioactive DNA in each fraction and remaining on the filter was determined by liquid scintillation counting.

-

Data Analysis: The rate of DNA elution was calculated and used to quantify the number of DNA single-strand breaks. An increased elution rate in the presence of this compound indicated an inhibition of DNA repair.

PARP Activity Assay

The activity of PARP was measured to confirm the inhibitory effect of this compound.

Principle: This assay measures the incorporation of radiolabeled NAD+ into acid-precipitable polymers of poly(ADP-ribose) by PARP in the presence of damaged DNA.

Protocol:

-

Preparation of Cell Extracts: Nuclear extracts containing PARP were prepared from untreated or drug-treated cells.

-

Reaction Mixture: The reaction was initiated by adding the cell extract to a reaction mixture containing a buffer, permeabilized cells or a source of PARP, activated DNA (e.g., DNA treated with a nuclease), and [32P]NAD+.

-

Incubation: The reaction was incubated at 37°C for a defined period, typically 10-30 minutes.

-

Precipitation of Poly(ADP-ribose): The reaction was stopped by the addition of ice-cold trichloroacetic acid (TCA) to precipitate the newly synthesized poly(ADP-ribose) polymers along with proteins.

-

Washing: The precipitate was washed multiple times with TCA to remove unincorporated [32P]NAD+.

-

Radioactivity Measurement: The radioactivity of the precipitate was measured using a scintillation counter.

-

Data Analysis: The amount of incorporated [32P]NAD+ was calculated to determine PARP activity. A decrease in activity in the presence of this compound confirmed its inhibitory effect.

Visualizations of Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows related to the early research on this compound.

Signaling Pathway of PARP Inhibition by this compound

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Potentiation of temozolomide and topotecan growth inhibition and cytotoxicity by novel poly(adenosine diphosphoribose) polymerase inhibitors in a panel of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potentiation of anti-cancer agent cytotoxicity by the potent poly(ADP-ribose) polymerase inhibitors this compound and NU1064 - PubMed [pubmed.ncbi.nlm.nih.gov]

NU1025: A Technical Overview of a Pioneering PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and initial characterization of NU1025, a potent inhibitor of poly(ADP-ribose) polymerase (PARP). It details the compound's mechanism of action, its significant role in potentiating the efficacy of DNA-damaging cancer therapies, and the experimental methodologies used in its early evaluation.

Discovery and Core Properties

This compound, with the chemical name 8-hydroxy-2-methyl-quinazolin-4-[3H]one, was identified as a potent PARP inhibitor through a serendipitous molecular rearrangement during the attempted synthesis of 2-methylbenzoxazole-4-carboxamide.[1][2] This accidental discovery led to a compound with significantly greater potency than earlier PARP inhibitors.[2]

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Reference |

| IC50 (PARP) | 400 nM | [3][4] |

| Ki (PARP) | 48 nM | [3][4] |

Mechanism of Action: Inhibition of DNA Repair

This compound exerts its effects by inhibiting the enzyme poly(ADP-ribose) polymerase (PARP), a key component of the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs).[5][6] In the presence of DNA damage, PARP is activated and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins to the site of the lesion. By inhibiting PARP, this compound prevents the efficient repair of SSBs. When a replication fork encounters an unrepaired SSB, it can lead to the formation of a more cytotoxic DNA double-strand break (DSB).[6]

Potentiation of Cancer Therapies

A key characteristic of this compound is its ability to enhance the cytotoxicity of various DNA-damaging agents and radiation therapy. By compromising the cell's ability to repair DNA damage, this compound sensitizes cancer cells to treatments that induce DNA lesions.

Chemotherapy

This compound has been shown to potentiate the effects of several classes of chemotherapeutic agents.

-

DNA-methylating agents: this compound significantly enhances the cytotoxicity of the DNA-methylating agent MTIC (the active metabolite of temozolomide) by approximately 3.5-fold in L1210 cells.[3][7] This potentiation is equally effective whether this compound is administered simultaneously with or after the DNA-damaging agent, indicating that its primary role is in inhibiting cellular recovery and DNA repair.[7]

-

Topoisomerase I Inhibitors: The cytotoxicity of the topoisomerase I inhibitor camptothecin (B557342) was increased 2.6-fold in L1210 cells when co-incubated with this compound.[8] This is accompanied by a 2.5-fold increase in camptothecin-induced DNA strand breaks.[8]

-

Bleomycin (B88199): this compound enhances the cytotoxicity of bleomycin by 2-fold.[3][7]

In contrast, this compound does not increase the cytotoxicity of the topoisomerase II inhibitor etoposide (B1684455) or antimetabolites such as nolatrexed (B128640) and gemcitabine.[7][8]

Table 2: Potentiation of Cytotoxicity by this compound in L1210 Cells

| Anti-Cancer Agent | Mechanism of Action | Fold Increase in Cytotoxicity | Reference |

| MTIC (Temozolomide metabolite) | DNA Methylating Agent | 3.5 | [3][7] |

| γ-irradiation | Induces DNA Strand Breaks | 1.4 | [3][7] |

| Bleomycin | Induces DNA Strand Breaks | 2.0 | [3][7] |

| Camptothecin | Topoisomerase I Inhibitor | 2.6 | [8] |

| Etoposide | Topoisomerase II Inhibitor | No significant increase | [8] |

Radiation Therapy

This compound enhances the cytotoxicity of γ-irradiation by 1.4-fold in L1210 cells.[3][7] It inhibits the recovery from potentially lethal radiation damage in plateau-phase cells and causes a marked retardation of DNA repair following irradiation.[3][7]

Experimental Protocols

The following sections detail the methodologies employed in the initial characterization of this compound.

PARP Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of PARP.

Protocol:

-

Cells are suspended in a hypotonic buffer (e.g., 9 mM HEPES, pH 7.8, 4.5% (v/v) dextran, 4.5 mM MgCl₂, and 5 mM DTT) on ice.

-

An isotonic buffer is added to the cell suspension.

-

The reaction is initiated by adding NAD+ containing [³²P]-NAD+.

-

The reaction is terminated by the addition of ice-cold 10% (w/v) TCA + 10% (w/v) sodium pyrophosphate.

-

Precipitated ³²P-labelled ADP-ribose polymers are filtered and washed.

-

The radioactivity is measured using a scintillation counter to determine the extent of PARP activity. The IC50 value is calculated from the dose-response curve.[5]

Cell Viability and Cytotoxicity Assays

These assays determine the effect of this compound, alone or in combination with other agents, on cell survival.

Protocol (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with this compound and/or the cytotoxic agent for a specified duration (e.g., 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.45 mg/ml.

-

Plates are incubated for 1-4 hours at 37°C to allow for the conversion of MTT to formazan (B1609692) by viable cells.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. The potentiation factor is calculated by comparing the IC50 of the cytotoxic agent alone to its IC50 in the presence of this compound.[9]

DNA Strand Breakage Assay (Alkaline Elution)

This technique is used to quantify DNA single-strand breaks.

Protocol:

-

Cells are radiolabeled with a DNA precursor (e.g., [¹⁴C]-thymidine).

-

Cells are exposed to the DNA-damaging agent with or without this compound.

-

Cells are lysed on a filter, and the DNA is subjected to alkaline elution.

-

The rate of elution of DNA from the filter is proportional to the number of single-strand breaks.

-

The amount of DNA in the eluted fractions and on the filter is quantified to determine the extent of DNA damage.[7]

In Vivo Potentiation of Temozolomide (B1682018)

Animal models are used to assess the efficacy of this compound in a physiological setting.

Protocol:

-

Mice are intracranially injected with lymphoma cells.

-

This compound is delivered intracerebrally.

-

Temozolomide (TZM) is administered intraperitoneally as a single or fractionated dose.

-

The survival of the tumor-bearing mice is monitored.

-

Histological studies are performed to assess tumor growth.[10]

Conclusion

The discovery and initial characterization of this compound marked a significant step in the development of PARP inhibitors as a new class of anti-cancer agents. Its ability to potently inhibit PARP and thereby sensitize cancer cells to DNA-damaging therapies laid the groundwork for the clinical development of subsequent, more advanced PARP inhibitors. The methodologies used to characterize this compound have become standard in the preclinical evaluation of such compounds. This technical guide provides a comprehensive summary of the foundational data and protocols associated with this pioneering molecule.

References

- 1. tandfonline.com [tandfonline.com]

- 2. scispace.com [scispace.com]

- 3. Evaluating nanobiomaterial-induced DNA strand breaks using the alkaline comet assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potentiation of temozolomide and topotecan growth inhibition and cytotoxicity by novel poly(adenosine diphosphoribose) polymerase inhibitors in a panel of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Role of NU1025 in Mitigating NAD+ Depletion in Ischemic Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic events, such as stroke, trigger a cascade of detrimental biochemical events within neural tissue, leading to widespread cell death and neurological dysfunction. A critical component of this pathological process is the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1) in response to DNA damage, which in turn leads to a severe depletion of cellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a molecule essential for energy metabolism and cell survival. This guide provides a comprehensive technical overview of NU1025, a potent PARP-1 inhibitor, and its therapeutic potential in preventing NAD+ depletion and conferring neuroprotection in the context of ischemic injury. We will delve into the underlying signaling pathways, present quantitative data from key preclinical studies, and provide detailed experimental protocols for researchers seeking to investigate this promising therapeutic strategy.

Introduction: The Pathophysiology of Ischemic Brain Injury and the Role of PARP-1

Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex series of events that culminate in neuronal death. The core of the ischemic region undergoes necrotic cell death due to severe energy failure. However, in the surrounding penumbral region, delayed and potentially preventable apoptotic and necrotic cell death pathways are activated.

A key player in this delayed cell death is the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1). Ischemia and subsequent reperfusion generate excessive reactive oxygen species (ROS) and reactive nitrogen species (RNS), which cause significant DNA damage.[1] This DNA damage triggers the activation of PARP-1, a DNA repair enzyme. While moderate PARP-1 activation is beneficial for DNA repair, its hyperactivation in the context of severe ischemia becomes a major driver of cell death.[2][3]

Overactivated PARP-1 utilizes NAD+ as a substrate to synthesize long polymers of poly(ADP-ribose) (PAR) on nuclear proteins.[4] This rampant consumption of NAD+ leads to a rapid depletion of cellular NAD+ pools. NAD+ is a critical coenzyme for numerous metabolic reactions, including glycolysis and oxidative phosphorylation, which are the primary pathways for ATP production. The depletion of NAD+ cripples cellular energy metabolism, leading to an energy crisis and ultimately, cell death.[2][5][6] This form of cell death is often referred to as "parthanatos," a caspase-independent cell death pathway.

This compound: A Potent PARP-1 Inhibitor

This compound, with the chemical name 8-hydroxy-2-methyl-quinazolin-4-[3H]one, is a potent inhibitor of PARP-1.[1][7] It functions by competing with NAD+ for the catalytic domain of PARP-1, thereby preventing the synthesis of PAR and the subsequent depletion of NAD+.[4] By inhibiting PARP-1, this compound effectively breaks the cycle of DNA damage-induced NAD+ depletion and energy failure, thus exerting a neuroprotective effect in the setting of ischemic injury.[1][8]

Mechanism of Action of this compound in Ischemic Injury

The protective effect of this compound in ischemic injury is primarily mediated through the inhibition of PARP-1 overactivation. The signaling pathway can be summarized as follows:

Quantitative Data on the Efficacy of this compound

Preclinical studies have provided quantitative evidence for the neuroprotective effects of this compound in both in vitro and in vivo models of ischemic injury.

In Vivo Efficacy of this compound in a Rat Model of Focal Cerebral Ischemia

| Treatment Group | Dose (mg/kg) | Administration Time | Infarct Volume Reduction (%) | Reference |

| This compound | 1 | 1 hour before reperfusion | 25 | [1][7] |

| This compound | 3 | 1 hour before reperfusion | 45 | [1][7] |

In Vitro Efficacy of this compound in PC12 Cells

| Cell Line | Insult | This compound Concentration (mM) | Increase in Cell Viability (%) | Reference |

| PC12 | 0.4 mM H₂O₂ | 0.2 | ~73 | [1][8] |

| PC12 | 0.8 mM SIN-1 | 0.2 | ~82 | [1][8] |

Biochemical Parameters of this compound

| Parameter | Value | Reference |

| IC₅₀ | 400 nM | [7] |

| Kᵢ | 48 nM | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effect on NAD+ depletion in ischemic injury.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used and reproducible model of focal cerebral ischemia in rodents.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Surgical microscope

-

Micro-surgical instruments

-

4-0 silk sutures

-

4-0 nylon monofilament with a silicone-coated tip

-

Heating pad and rectal probe for temperature monitoring

-

This compound solution and vehicle control

Procedure:

-

Anesthetize the rat and maintain body temperature at 37°C.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), internal carotid artery (ICA), and external carotid artery (ECA).

-

Ligate the distal ECA and the proximal CCA.

-

Insert a 4-0 nylon monofilament with a silicone-coated tip into the ICA via the ECA stump.

-